(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of (5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol typically involves the reaction of 5-fluoro-1H-benzo[d][1,2,3]triazole with formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes . Detailed studies are required to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol can be compared with other similar compounds, such as:
- **1H-benzo[d][1,2,3]triaz
Properties
Molecular Formula |
C7H6FN3O |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(6-fluoro-2H-benzotriazol-5-yl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-5-2-7-6(9-11-10-7)1-4(5)3-12/h1-2,12H,3H2,(H,9,10,11) |
InChI Key |
YWVLRIAKQMFUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)CO |
Origin of Product |
United States |
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